molecular formula C11H6F3N5S2 B2942034 5-(1,2,3-thiadiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine CAS No. 2380062-01-9

5-(1,2,3-thiadiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2942034
CAS No.: 2380062-01-9
M. Wt: 329.32
InChI Key: MXXIHXWZNVOQLC-UHFFFAOYSA-N
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Description

5-(1,2,3-Thiadiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,2,3-thiadiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(trifluoromethyl)aniline with thiocarbonyl diimidazole to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired thiadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of suitable solvents, catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(1,2,3-Thiadiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction of the compound can lead to the formation of amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

5-(1,2,3-Thiadiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1,2,3-thiadiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3,4-thiadiazole: Another thiadiazole derivative with similar structural features but different substituents.

    3-(Trifluoromethyl)-1,2,4-thiadiazole: A compound with a similar trifluoromethyl group but a different thiadiazole ring structure.

    5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazole: A thiadiazole derivative with different aromatic substituents.

Uniqueness

5-(1,2,3-Thiadiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine is unique due to the presence of both a thiadiazole ring and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-(thiadiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N5S2/c12-11(13,14)6-2-1-3-7(4-6)15-10-18-17-9(21-10)8-5-20-19-16-8/h1-5H,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXIHXWZNVOQLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NN=C(S2)C3=CSN=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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